molecular formula C8H6Cl2N2OS B2926898 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide CAS No. 1311509-89-3

2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide

Cat. No.: B2926898
CAS No.: 1311509-89-3
M. Wt: 249.11
InChI Key: WYDZBVNSFRRPTH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is a chemical compound with a complex structure that includes chlorine, cyanomethyl, and methyl groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with cyanomethyl and methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide
  • 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is unique due to its thiophene ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzene rings. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDZBVNSFRRPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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